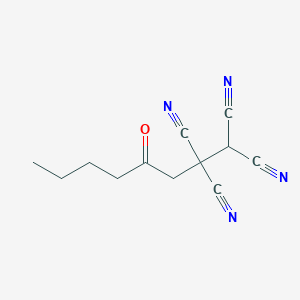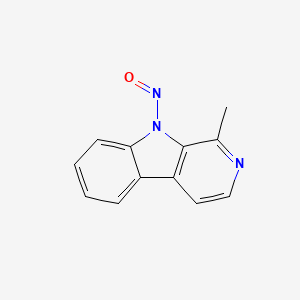![molecular formula C16H18O5 B14364845 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate CAS No. 92000-46-9](/img/no-structure.png)
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a formyl group attached to a benzene ring and an ester linkage formed between a butyl group and a 2-methylacryloyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 4-hydroxybutyl 2-methylacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-[(2-Methylacryloyl)oxy]butyl 4-carboxybenzoate.
Reduction: 4-[(2-Methylacryloyl)oxy]butyl 4-hydroxybenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Wirkmechanismus
The mechanism of action of 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate involves its reactivity towards nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the ester linkage can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2-Methylacryloyl)oxy]butyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group.
4-[(2-Methylacryloyl)oxy]butyl 4-carboxybenzoate: Similar structure but with a carboxylic acid group instead of a formyl group.
4-[(2-Methylacryloyl)oxy]butyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate is unique due to the presence of both a formyl group and an ester linkage, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in organic synthesis and various scientific research applications.
Eigenschaften
| 92000-46-9 | |
Molekularformel |
C16H18O5 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
4-(2-methylprop-2-enoyloxy)butyl 4-formylbenzoate |
InChI |
InChI=1S/C16H18O5/c1-12(2)15(18)20-9-3-4-10-21-16(19)14-7-5-13(11-17)6-8-14/h5-8,11H,1,3-4,9-10H2,2H3 |
InChI-Schlüssel |
OUORXFDVQTXWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCOC(=O)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)

